molecular formula C11H12O2 B14301665 5-(But-3-en-1-yl)-2H-1,3-benzodioxole CAS No. 117749-13-0

5-(But-3-en-1-yl)-2H-1,3-benzodioxole

Cat. No.: B14301665
CAS No.: 117749-13-0
M. Wt: 176.21 g/mol
InChI Key: VLNMESADVNTCHR-UHFFFAOYSA-N
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Description

5-(But-3-en-1-yl)-2H-1,3-benzodioxole is an organic compound that belongs to the class of benzodioxoles. This compound is characterized by a benzodioxole ring substituted with a butenyl group at the 5-position. Benzodioxoles are known for their diverse biological activities and are often found in natural products and synthetic compounds with various applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the Stille cross-coupling reaction, where a brominated benzodioxole is coupled with a butenyl stannane under palladium catalysis . The reaction conditions usually involve the use of a palladium catalyst, such as Pd(PPh3)4, in the presence of a base like cesium carbonate, and the reaction is carried out in an inert atmosphere, typically under nitrogen or argon.

Industrial Production Methods

Industrial production of 5-(But-3-en-1-yl)-2H-1,3-benzodioxole may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

5-(But-3-en-1-yl)-2H-1,3-benzodioxole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding epoxides or diols.

    Reduction: Reduction reactions can convert the butenyl group to a butyl group.

    Substitution: Electrophilic substitution reactions can occur on the benzodioxole ring, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA) for epoxidation and osmium tetroxide (OsO4) for dihydroxylation.

    Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method for reducing the butenyl group.

    Substitution: Electrophilic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3) under acidic conditions.

Major Products

    Oxidation: Epoxides and diols.

    Reduction: Butyl-substituted benzodioxole.

    Substitution: Halogenated or nitrated benzodioxole derivatives.

Scientific Research Applications

5-(But-3-en-1-yl)-2H-1,3-benzodioxole has various applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: Studied for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug discovery.

    Industry: Utilized in the development of new materials and as an intermediate in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 5-(But-3-en-1-yl)-2H-1,3-benzodioxole depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The compound’s effects can be mediated through various pathways, including inhibition of enzyme activity, disruption of cellular processes, or interaction with DNA.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(But-3-en-1-yl)-2H-1,3-benzodioxole is unique due to its specific substitution pattern and the presence of the benzodioxole ring, which imparts distinct chemical and biological properties

Properties

CAS No.

117749-13-0

Molecular Formula

C11H12O2

Molecular Weight

176.21 g/mol

IUPAC Name

5-but-3-enyl-1,3-benzodioxole

InChI

InChI=1S/C11H12O2/c1-2-3-4-9-5-6-10-11(7-9)13-8-12-10/h2,5-7H,1,3-4,8H2

InChI Key

VLNMESADVNTCHR-UHFFFAOYSA-N

Canonical SMILES

C=CCCC1=CC2=C(C=C1)OCO2

Origin of Product

United States

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